3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
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Overview
Description
3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a chloro group and a methoxypiperidinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Preparation of 4-(4-methoxypiperidin-1-yl)aniline: This intermediate can be synthesized by reacting 4-methoxypiperidine with aniline under appropriate conditions.
Formation of 3-chlorobenzoyl chloride: This can be prepared by reacting 3-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-(4-methoxypiperidin-1-yl)aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3-chlorobenzoic acid and 4-(4-methoxypiperidin-1-yl)aniline.
Scientific Research Applications
3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 4-Chloro-N-(3-sulfamoylphenyl)benzamide
- 2-Chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
Uniqueness
3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypiperidinyl group and chloro substitution make it particularly interesting for studies involving receptor binding and enzyme inhibition.
Properties
IUPAC Name |
3-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-9-11-22(12-10-18)17-7-5-16(6-8-17)21-19(23)14-3-2-4-15(20)13-14/h2-8,13,18H,9-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDILGHAHZGRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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